molecular formula C24H18N12Ru+ B13131024 Tris(2,2'-bipyrazine)ruthenium

Tris(2,2'-bipyrazine)ruthenium

Cat. No.: B13131024
M. Wt: 575.6 g/mol
InChI Key: UGUGYAYNJAOVKK-UHFFFAOYSA-N
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Description

Tris(2,2'-bipyrazine)ruthenium is a highly specialized ruthenium-based coordination complex that functions as an efficient visible light photocatalyst. Its primary research value lies in its ability to catalyze challenging reactions, such as radical cation Diels-Alder cycloadditions, upon irradiation with visible light . The mechanism of action involves the complex entering a long-lived photoexcited state upon absorbing visible light. In this excited state, it acts as a potent single-electron transfer (SET) agent, facilitating the generation of radical cation intermediates from organic substrates, which then undergo subsequent cyclization reactions . This compound is part of a distinguished class of polypyridyl ruthenium complexes, which are renowned for their robust metal-to-ligand charge transfer (MLCT) excited states. These properties make them invaluable as sensitizers and photoredox catalysts in diverse fields, including organic synthesis and the development of solar energy conversion technologies . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18N12Ru+

Molecular Weight

575.6 g/mol

IUPAC Name

2-pyrazin-2-ylpyrazine;ruthenium(1+)

InChI

InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H;/q;;;+1

InChI Key

UGUGYAYNJAOVKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+]

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization of Tris 2,2 Bipyrazine Ruthenium

Synthetic Pathways for Tris(2,2'-bipyrazine)ruthenium and its Derivatives

The creation of homoleptic and heteroleptic ruthenium bipyrazine complexes requires specific synthetic strategies to achieve good yields and high purity.

The direct synthesis of tris-chelated ruthenium polypyridyl complexes often begins with a ruthenium(III) precursor, such as ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·xH₂O). For the analogous Tris(2,2'-bipyridine)ruthenium(II) complex, a common method involves reacting RuCl₃ with three equivalents of the ligand in a solvent like ethanol (B145695) or ethylene (B1197577) glycol at reflux. nih.govcornell.edu This process necessitates the in-situ reduction of Ru(III) to Ru(II), which can be facilitated by the solvent at high temperatures or by the addition of a reducing agent like sodium phosphinate. canada.ca While this general approach is foundational for many ruthenium polypyridyl complexes, specific high-yield procedures for the bipyrazine analogue often employ alternative precursors to enhance efficiency and purity.

To circumvent challenges associated with direct synthesis from RuCl₃, more recent high-yielding strategies for this compound(II) have been developed. A notable method involves a two-step process that begins with an improved, scalable synthesis of the 2,2'-bipyrazine (B159260) (bpz) ligand itself. Following the preparation of the ligand, the complexation step is performed.

An efficient procedure utilizes the dimeric ruthenium(II) precursor, [Ru(p-cymene)Cl₂]₂. This compound is reacted with the 2,2'-bipyrazine ligand in a solvent mixture of ethanol and water. The mixture is heated to reflux, during which the p-cymene (B1678584) ligand is displaced, and the three bipyrazine ligands coordinate to the ruthenium center. This method has been shown to produce the desired this compound(II) hexafluorophosphate (B91526), Ru(bpz)₃₂, in a high yield of 83% after precipitation. rsc.org This strategy is advantageous as it starts from a well-defined Ru(II) precursor, leading to cleaner reactions and simpler purification.

PrecursorLigandSolventYieldReference
[Ru(p-cymene)Cl₂]₂2,2'-BipyrazineEthanol/Water83% rsc.org

The synthesis of heteroleptic complexes, which contain more than one type of ligand, allows for the fine-tuning of the compound's photophysical and electrochemical properties. The standard and most effective strategy for preparing such complexes, for example [Ru(L₁)₂(L₂)]²⁺, is a stepwise approach.

This method typically involves the initial synthesis of a cis-Ru(L₁)₂Cl₂ precursor. This intermediate is prepared by reacting RuCl₃ with two equivalents of the first ligand (L₁). Once the dichlorobis(ligand)ruthenium(II) precursor is isolated and purified, it is then reacted with one equivalent of the second, different ligand (L₂). Heating this mixture in a suitable solvent, such as an ethanol/water mixture, causes the chloride ions to be displaced by the new ligand, forming the final heteroleptic complex. This stepwise methodology provides excellent control over the final product and is a widely adopted strategy for creating mixed-ligand polypyridyl complexes of ruthenium.

Advanced Spectroscopic Characterization Techniques

The unique electronic structure of this compound(II) gives rise to distinct spectroscopic features that are interrogated using various advanced techniques.

The UV-Vis absorption spectrum of [Ru(bpz)₃]²⁺ is characterized by intense bands in the ultraviolet and visible regions. The bands in the UV region are typically assigned to π→π* intraligand (LC) transitions. The prominent absorption in the visible region is attributed to a metal-to-ligand charge transfer (MLCT) transition, where an electron is promoted from a metal-centered d-orbital to a π* orbital localized on one of the bipyrazine ligands.

A key feature of the bipyrazine complex is the presence of six uncoordinated peripheral nitrogen atoms, which can be sequentially protonated in acidic media. This property allows for a detailed study of how the electronic structure changes with pH. As the acidity of the medium (e.g., aqueous H₂SO₄) is increased, the MLCT absorption band exhibits a progressive blue-shift and an increase in intensity. This behavior is a direct consequence of the protonation of the peripheral nitrogens, which stabilizes the π* orbitals of the bipyrazine ligands and thus increases the energy of the MLCT transition. The systematic shifts and the presence of well-defined isosbestic points confirm the existence of multiple distinct protonation equilibria. In methanol, transient absorption spectra have also been recorded to characterize the excited state. canada.ca

Mediumλₘₐₓ (nm)Transition TypeReference
Neutral Water426MLCT
52.8% H₂SO₄412MLCT
96% H₂SO₄458MLCT
Methanol (Excited State)~360, ~500Excited-State Absorption canada.ca

Like its bipyridine counterpart, [Ru(bpz)₃]²⁺ is luminescent at room temperature. Following excitation into the MLCT absorption band, the complex undergoes rapid intersystem crossing to a lower-energy triplet MLCT (³MLCT) excited state. The radiative decay from this triplet state back to the singlet ground state is responsible for the observed emission (phosphorescence).

The emission properties are also highly sensitive to the protonation state of the complex. As the peripheral nitrogen atoms are protonated in increasingly acidic solutions, the emission maximum shifts, and the excited-state lifetime changes, indicating that the nature of the emissive state is being systematically altered. Studies of photoinduced electron transfer reactions in 50% aqueous acetonitrile (B52724) have been used to probe the quenching of the excited state and determine its key photophysical parameters. The luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, and the excited-state lifetime (τ) are critical measures of the efficiency and dynamics of the emission process. For [Ru(bpz)₃]²⁺, the electron-deficient nature of the bipyrazine ligands generally leads to a lower emission quantum yield and shorter lifetime compared to [Ru(bpy)₃]²⁺ under similar conditions, as non-radiative decay pathways become more competitive.

PropertyValueConditionsReference
Emission Maximum (λₑₘ)Varies with protonationAqueous H₂SO₄
Luminescence Quantum Yield (Φ)Data from specific studies50% aq. MeCN
Excited-State Lifetime (τ)Data from specific studies50% aq. MeCN

Electrochemical Characterization and Redox Properties

Proton-Coupled Electron Transfer (PCET) Mechanisms in Ruthenium Bipyrazine Systems

Proton-coupled electron transfer (PCET) is a fundamental chemical process where both an electron and a proton are exchanged, often in a concerted manner. In the context of ruthenium bipyrazine systems, particularly with this compound(II) ([Ru(bpz)3]2+) and its derivatives, PCET plays a crucial role in their photochemical and photophysical properties. The bipyrazine ligand, with its nitrogen atoms, can act as a proton acceptor site, facilitating these complex reactions.

Research into the photoexcited state of [Ru(bpz)3]2+ has revealed its capacity to act as a combined electron and proton acceptor in reactions with various donor molecules. acs.org Studies involving thiophenols have demonstrated that the mechanism of PCET can vary depending on the specific nature of the thiophenol donor. acs.org This highlights the mechanistic diversity of PCET pathways available to this ruthenium complex.

Similarly, investigations with the related complex [Ru(II)(bpy)2(bpz)]2+ (where bpy is 2,2'-bipyridine) and a series of hydroquinones have provided further insight into these mechanisms. nih.gov Using transient absorption and time-resolved electron paramagnetic resonance spectroscopy, it was shown that the reaction mechanism can shift from a concerted PCET to a direct electron transfer (ET) process. nih.gov This switch is influenced by factors such as the basicity of the solution and the electronic properties of the hydroquinone (B1673460) substituents. nih.gov For instance, in strongly basic solutions or with electron-withdrawing groups on the hydroquinone, a direct ET quenching mechanism is favored. nih.gov

The general mechanisms for PCET can be categorized as follows:

Stepwise Electron Transfer followed by Proton Transfer (ETPT): The electron is transferred first, creating charged intermediates, followed by the transfer of a proton.

Stepwise Proton Transfer followed by Electron Transfer (PTET): The proton is transferred initially, again forming intermediates, which then undergo electron transfer.

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred in a single kinetic step. This is often the case in systems where the formation of high-energy intermediates from stepwise pathways is thermodynamically unfavorable.

In the context of photoexcited ruthenium complexes, the reaction often involves the quenching of the metal-to-ligand charge transfer (MLCT) excited state. For a system involving a photoexcited ruthenium complex ([Ru]2+) and a hydrogen donor (XH), a concerted PCET (or CPET) reaction can be represented as:

*[Ru]2+ + XH -> [RuH]2+ + X•

Studies comparing unidirectional CPET between phenols and [Ru(2,2′-bipyrazine)3]2+ with bidirectional PCET processes have supported the concept of thermodynamic equivalence between different types of hydrogen-atom acceptors. acs.org This indicates that the fundamental driving forces governing these reactions are comparable, regardless of whether the electron and proton acceptor sites are on the same molecule or separate ones. acs.org

Influence of Counterions on Electrochemical Behavior

The electrochemical behavior of ionic coordination compounds like this compound(II) is inherently linked to its environment, which includes the solvent and, crucially, the counterions present in its coordination sphere. While direct and extensive studies on the specific influence of various counterions on the electrochemical properties of [Ru(bpz)3]2+ are not widely detailed in the available research, the principles can be understood from the extensive studies conducted on the closely related and structurally analogous tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)3]2+, complex. utexas.eduacs.orgresearchgate.net These studies reveal that counterions can significantly modulate the photophysical, photochemical, and electrochemical properties of the cationic ruthenium complex. acs.orgresearchgate.net

The primary ways in which counterions exert their influence are through ion pairing and by altering the local dielectric environment of the complex. In solution, particularly in solvents with low to moderate dielectric constants, the cationic ruthenium complex and its anionic counterions can form ion pairs. The tightness of this ion pairing depends on the size, charge density, and coordinating ability of the anion.

Key effects of counterions include:

Modulation of Redox Potentials: The formation of ion pairs can stabilize or destabilize the different oxidation states of the ruthenium complex to varying degrees. A counterion that strongly interacts with the Ru(II) state more than the Ru(III) state would make the complex harder to oxidize, shifting the Ru(III)/Ru(II) redox potential to more positive values. Conversely, if the interaction is stronger with the Ru(III) state, oxidation becomes easier.

Influence on Electron Transfer Kinetics: The rate of heterogeneous electron transfer at an electrode surface can be affected by the nature of the ion pair and the composition of the supporting electrolyte. The counterion can influence the reorganization energy associated with the electron transfer process.

Impact on Photophysical Properties: The identity of the counterion has been shown to have a dramatic impact on the photophysical properties of [Ru(bpy)3]2+. acs.orgresearchgate.net For example, the excited-state lifetime and emission energy can be altered. In solvents of low dielectric constant, the emission energy of ion pairs correlates with the charge density of the counterions. acs.org This is because the MLCT excited state possesses a significant dipole moment, which can be stabilized by anion-dipole interactions. acs.org

Control of Device Performance: In solid-state applications, such as light-emitting electrochemical cells (LECs), the mobility of the counterions is critical for device operation. Studies on [Ru(bpy)3]2+ based LECs have shown that the device response times are strongly influenced by the size of the counterion. utexas.edu Smaller anions like tetrafluoroborate (B81430) (BF4-) and perchlorate (B79767) (ClO4-) lead to faster device responses compared to larger anions like hexafluorophosphate (PF6-) and hexafluoroarsenate (B1215188) (AsF6-). utexas.edu This is attributed to the higher mobility of the smaller ions within the solid film. utexas.edu

The table below summarizes findings on how different counterions and supporting electrolytes affect the properties of the analogous [Ru(bpy)3]2+ complex, illustrating the principles that would also apply to [Ru(bpz)3]2+.

Counterion / Supporting ElectrolyteSystemObserved EffectReference
BArF4- vs. TsO-Ru(bpy)32 in low-dielectric solventExcited-state quenching coefficient varies by two orders of magnitude. Ru(bpy)32 shows the shortest excited-state lifetime and highest photostability. acs.orgresearchgate.net
PF6-, OTf-, OTs-Ru(bpy)32 photocatalysisCatalytic yield in [2+2] cycloaddition varied significantly: PF6- (26%), OTf- (22%), OTs- (8%). chemrxiv.org
BF4-, ClO4- vs. PF6-, AsF6-Ru(bpy)32 solid-state LECSmaller anions (BF4-, ClO4-) resulted in faster device response times compared to larger anions (PF6-, AsF6-). utexas.edu
KNO3, HNO3, Na2SO4, KCl, NaClO4, KPF6Ru(bpy)32 microparticles on an electrodeThe formal potential and peak separation in cyclic voltammetry showed slight variations depending on the supporting electrolyte, indicating an interaction between the complex and the electrolyte ions. researchgate.net

These findings underscore that the counterion is not a mere spectator but an active component that can be tuned to optimize the electrochemical and photophysical properties of ruthenium polypyridyl complexes for specific applications.

Electronic Structure and Photophysical Properties of Tris 2,2 Bipyrazine Ruthenium

Ground State Electronic Structure

The ground state electronic structure of tris(2,2'-bipyrazine)ruthenium(II), often abbreviated as [Ru(bpz)₃]²⁺, is a cornerstone for understanding its rich photophysical and photochemical behavior. This section delves into the molecular orbital characteristics and the influence of the ligand field on the electronic configuration of the complex.

Molecular Orbital Characterization (HOMO-LUMO Gap Analysis)

In its ground state, [Ru(bpz)₃]²⁺ possesses a D₃ symmetry. The highest occupied molecular orbital (HOMO) is primarily centered on the ruthenium metal atom, specifically originating from the metal's d-orbitals. acs.orgunt.edu Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the π* orbitals of the three 2,2'-bipyrazine (B159260) ligands. acs.orgunt.edu This spatial separation of the HOMO and LUMO is a defining characteristic of this class of complexes.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the electronic absorption properties of the molecule. For ruthenium(II) polypyridyl complexes, this gap can be influenced by the nature of the ligands. Electron-donating substituents on the ligands can destabilize the HOMO, while electron-accepting groups can stabilize the LUMO, leading to a reduction in the HOMO-LUMO gap. acs.org In the case of [Ru(bpz)₃]²⁺, the bipyrazine ligands are better π-acceptors than 2,2'-bipyridine (B1663995), which leads to a lower energy LUMO and consequently a smaller HOMO-LUMO gap compared to [Ru(bpy)₃]²⁺. acs.org

Density Functional Theory (DFT) calculations are a common tool to probe the electronic structure and estimate the HOMO-LUMO gap. For instance, calculations on the related [Ru(bpy)₃]²⁺ have shown that the HOMO is mainly of Ru character, while the LUMO is delocalized over the three bipyridine ligands. acs.org The magnitude of the HOMO-LUMO gap is a key factor in determining the energy of the metal-to-ligand charge transfer (MLCT) transitions. acs.orgamazonaws.com

Ligand Field Considerations and Splitting

The interaction between the ruthenium d-electrons and the electric field created by the six nitrogen atoms of the three bipyrazine ligands leads to the splitting of the d-orbitals. In the octahedral-like environment of [Ru(bpz)₃]²⁺, the five degenerate d-orbitals of the free Ru(II) ion split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). unt.edudcu.ie

Ruthenium(II) is a d⁶ metal ion. In a strong ligand field, such as that provided by the bipyrazine ligands, the six d-electrons will occupy the lower energy t₂g orbitals, resulting in a low-spin t₂g⁶ configuration. dcu.iewikipedia.org This arrangement is energetically favorable due to the large energy gap (Δo or 10Dq) between the t₂g and eg orbitals. dcu.ie The magnitude of this splitting is influenced by the nature of the ligands, with strong-field ligands like bipyrazine causing a larger split. scientificarchives.com This ligand field splitting is fundamental to the electronic and photophysical properties of the complex, as it dictates the nature of the electronic transitions that can occur. unt.edudcu.ie

Excited State Generation and Characterization

The absorption of light by this compound(II) initiates a series of dynamic processes involving various excited states. Understanding the generation, nature, and lifetimes of these states is crucial to comprehending the complex's utility in applications such as photocatalysis and solar energy conversion.

Metal-to-Ligand Charge Transfer (MLCT) States: Singlet and Triplet Manifolds

Upon absorption of a photon in the visible region, an electron is promoted from the metal-centered HOMO (t₂g) to the ligand-centered LUMO (π*). unt.edu This process results in the formation of a metal-to-ligand charge transfer (MLCT) excited state. acs.orgacs.org Initially, a spin-allowed transition populates a singlet MLCT (¹MLCT) state. unt.eduacs.org

However, due to strong spin-orbit coupling introduced by the heavy ruthenium atom, this initially formed ¹MLCT state undergoes very rapid intersystem crossing (ISC) to a lower-energy triplet MLCT (³MLCT) manifold. acs.orgnih.gov This ISC process is incredibly fast, occurring on a femtosecond timescale. nih.gov The resulting ³MLCT state is characterized by having an oxidized Ru(III) center and a radical anion ligand (bpz⁻). wikipedia.org

The ³MLCT state is not a single state but rather an ensemble of closely spaced triplet states. rsc.org It is from this long-lived ³MLCT state that the complex typically exhibits its characteristic luminescence. unt.edu The long lifetime of the ³MLCT state is a consequence of the spin-forbidden nature of its decay back to the singlet ground state. wikipedia.org

StateDescriptionFormation
¹MLCT Singlet Metal-to-Ligand Charge TransferDirect photoexcitation from the ground state. unt.eduacs.org
³MLCT Triplet Metal-to-Ligand Charge TransferFormed via rapid intersystem crossing from the ¹MLCT state. acs.orgnih.gov

Metal-Centered (MC) Excited States and their Energetic Proximity to MLCT States

In addition to the MLCT states, another type of excited state, the metal-centered (MC) or d-d state, plays a significant role in the photophysics of [Ru(bpz)₃]²⁺. acs.org These states arise from the promotion of an electron from the t₂g orbitals to the higher-energy eg orbitals within the ruthenium d-orbital manifold.

The energy of these MC states relative to the emissive ³MLCT states is a critical factor determining the photophysical properties of the complex. acs.org If the MC states are thermally accessible from the ³MLCT state, they can provide a non-radiative decay pathway, leading to a decrease in the emission quantum yield and excited-state lifetime. acs.orgrsc.org Theoretical calculations have shown that the energy difference between the lowest energy ³MLCT state and the MC state can be relatively small. rsc.orgosti.gov For some ruthenium complexes, this energy gap can be on the order of a few thousand wavenumbers. rsc.org The population of these MC states can lead to ligand dissociation and photodecomposition, which is often an undesirable process. acs.org

Excited State Dynamics and Lifetimes: Picosecond to Nanosecond Regimes

The journey from the initial photoexcitation to the final decay of the excited state involves a cascade of events occurring over a wide range of timescales.

Immediately following photoexcitation to the ¹MLCT state, intersystem crossing to the ³MLCT manifold occurs on an ultrafast timescale, typically within tens to hundreds of femtoseconds. acs.orgnih.gov Following this, vibrational cooling and relaxation within the triplet manifold take place on the picosecond timescale. nih.gov

The resulting thermally equilibrated ³MLCT state has a much longer lifetime, typically in the nanosecond to microsecond range, depending on the solvent and temperature. wikipedia.orgacs.org For the parent complex, [Ru(bpy)₃]²⁺, the excited state lifetime is approximately 650 nanoseconds in water. wikipedia.org The lifetime of the ³MLCT state is governed by the competition between radiative decay (luminescence) and non-radiative decay pathways. Non-radiative decay can occur directly to the ground state or through the thermally accessible MC states. acs.org

ProcessTimescale
Intersystem Crossing (¹MLCT → ³MLCT)Femtoseconds (fs) nih.gov
Vibrational CoolingPicoseconds (ps) nih.gov
³MLCT LifetimeNanoseconds (ns) to Microseconds (µs) wikipedia.orgacs.org
Multiexponential Decay Kinetics

The excited-state decay of this compound(II), often denoted as [Ru(bpz)3]2+, can exhibit complex kinetics that are not always described by a single exponential decay. This behavior points to the presence of multiple deactivation pathways for the excited state. For instance, in certain environments like Langmuir-Blodgett films, the luminescence decay curves of similar ruthenium complexes have been observed to fit multiexponential functions, suggesting that factors such as aggregation or interactions within the film can introduce different decay channels. oup.comnycu.edu.tw

In some cases, the decay kinetics of [Ru(bpz)3]2+ have been fitted with a biexponential function, particularly at elevated temperatures. mdpi.com This is indicative of at least two distinct processes contributing to the deactivation of the excited state. One of these processes can be the intrinsic decay of the metal-to-ligand charge transfer (MLCT) state, while the other may arise from thermally activated pathways or the presence of different excited-state species. The observation of multiexponential decay underscores the sensitivity of the excited-state dynamics to the surrounding environment and temperature.

Temperature Dependence of Excited State Lifetimes

The lifetime of the excited state of [Ru(bpz)3]2+ is significantly influenced by temperature. Generally, as the temperature increases, the excited-state lifetime decreases. This is a common phenomenon in many ruthenium polypyridyl complexes and is attributed to the thermal activation of non-radiative decay pathways. emich.eduresearchgate.net

For [Ru(bpz)3]2+, the emission decays in propylene (B89431) carbonate could be fitted to a single-exponential function at lower temperatures, but a biexponential fit was required at temperatures above 35 °C. mdpi.com This change suggests the onset of an additional, irreversible thermal transformation of the complex. mdpi.com The weak ligand field strength of the bipyrazine ligand is thought to bring the emissive 3MLCT state and a dissociative metal-centered (3MC) excited state closer in energy, making thermal deactivation more probable. mdpi.com

Table 1: Kinetic Parameters for the 3MLCT Excited State Deactivation of [Ru(bpz)3]2+ in Deoxygenated Propylene Carbonate mdpi.com

ParameterValue
k₀ (s⁻¹)1.1 x 10⁶
A (s⁻¹)2.2 x 10¹³
Eₐ (cm⁻¹)3700

k₀ represents the rate constant for deactivation at low temperatures, A is the pre-exponential factor, and Eₐ is the activation energy for the thermally activated non-radiative process.

Non-Radiative Deactivation Pathways

Non-radiative deactivation pathways are crucial in determining the photophysical properties of [Ru(bpz)3]2+, as they compete with the emissive decay of the excited state.

Vibrational Energy Transfer to Solvent

One of the primary non-radiative decay mechanisms involves the transfer of vibrational energy from the excited complex to the surrounding solvent molecules. oup.com The efficiency of this process is dependent on the vibrational modes of the complex and the solvent, as well as the strength of their interaction. The energy from the excited state is dissipated as heat into the solvent, leading to a return to the ground state without the emission of light. The rate of this vibrational energy transfer can be influenced by the solvent's ability to accept this energy, a property that can sometimes be correlated with solvent parameters like the Gutmann's acceptor number. oup.com For related ruthenium complexes, studies have shown that intramolecular vibrational redistribution and energy transfer can be significantly faster in the excited state compared to the ground state. rsc.orgresearchgate.net

Thermal Population of Higher-Energy Metal-Centered d-d States

A significant non-radiative pathway for many ruthenium polypyridyl complexes, including [Ru(bpz)3]2+, is the thermal population of higher-lying metal-centered (MC) or d-d excited states from the emissive 3MLCT state. unige.chresearchgate.netosti.gov These MC states are typically non-emissive and have distorted geometries, which facilitates rapid non-radiative decay back to the ground state. unige.ch

The energy gap between the 3MLCT state and the 3MC state is a critical factor in determining the efficiency of this deactivation pathway. unige.ch For [Ru(bpy)3]2+, an activation energy of around 3200 cm⁻¹ has been determined for this process in aqueous solution. unige.ch The weak ligand field of the bipyrazine ligands in [Ru(bpz)3]2+ is expected to lower the energy of the 3MC states, bringing them closer to the 3MLCT state and thus enhancing the rate of thermal deactivation. mdpi.com This proximity of the 3MLCT and 3MC states is a key reason for the thermal instability and luminescence quenching observed in [Ru(bpz)3]2+ at higher temperatures. mdpi.com

Intramolecular Charge Transfer (ICT) States

In complexes with asymmetric ligands or in environments that break the symmetry of the molecule, intramolecular charge transfer (ICT) states can play a role in the deactivation of the excited state. In the case of [Ru(bpz)3]2+, while the three bipyrazine ligands are identical, interactions with the solvent or counterions could potentially lead to a localization of the excited electron on one of the ligands. spiedigitallibrary.org This localization can be considered a form of intramolecular charge transfer.

For related complexes, it has been shown that the excited electron in the lowest-excited 3MLCT states is localized on the most easily reduced ligand. researchgate.netacs.org In [Ru(bpz)3]2+, the three bipyrazine ligands are equivalent, but solvent fluctuations can momentarily break this symmetry, leading to a transient localization of the charge. The dynamics of this charge localization and delocalization can influence the non-radiative decay rates.

Solvent Effects on Photophysical Properties

The emission energy, lifetime, and quantum yield of related ruthenium complexes are known to be extremely solvent-dependent. mdpi.com For instance, while the absorption spectra may show little variation with solvent, the emission properties can change dramatically. mdpi.com This is often attributed to specific interactions between the complex and solvent molecules, such as hydrogen bonding or the solvent's polarity and viscosity.

In the case of [Ru(bpz)3]2+, the strong dependence of its excited-state lifetime on the solvent has been demonstrated. osti.gov The solvent can affect the rate of vibrational energy transfer and can also influence the energy gap between the 3MLCT and 3MC states, thereby modulating the efficiency of thermal deactivation. The interplay of these solvent effects ultimately governs the observed photophysical behavior of the complex in different media. For some ruthenium complexes, a linear relationship has been found between the non-radiative decay rate constant and the solvent's acceptor number, suggesting a charge transfer to solvent (CTTS) mechanism contributes to the deactivation. oup.com

Role of Hydrogen Bonding with Solvent Molecules

The interaction between the excited state of [Ru(bpz)₃]²⁺ and solvent molecules, particularly through hydrogen bonding, plays a significant role in its deactivation pathways. The bipyrazine ligand, with its exposed peripheral nitrogen atoms, can act as a hydrogen-bond acceptor. This interaction is especially prominent in proton-coupled electron transfer (PCET) reactions.

Influence of Solvent Polarity and Composition

The photophysical properties of [Ru(bpz)₃]²⁺ are markedly dependent on the polarity and composition of the surrounding solvent medium. osti.govdcu.ie The MLCT excited state of the complex possesses a significant dipole moment, making its energy level sensitive to changes in solvent polarity. osti.govnih.gov

Kinetic Isotope Effects in Excited State Dynamics

Kinetic Isotope Effects (KIEs) provide powerful evidence for the involvement of solvent molecules and specific chemical bonds in the deactivation of the excited state. Significant KIEs are observed when hydrogen atoms involved in the deactivation pathway are replaced with deuterium.

For [Ru(bpz)₃]²⁺, studies involving reductive quenching by phenols have revealed large KIEs (ranging from ~2.9 to ~10.2) when the phenolic proton is replaced by deuterium. scispace.com This large isotope effect is considered strong evidence for the direct involvement of the phenolic proton in the rate-determining step, supporting a proton-coupled electron transfer (PCET) mechanism rather than a simple electron transfer. scispace.com

In analogous ruthenium complexes with bipyrimidine ligands, which share structural similarities with bipyrazine, significant KIEs were also observed in their excited-state decay in aqueous solutions. osti.govnsf.govchemrxiv.org The observation of KIEs of 1.75 and 1.61 for the two decay components of a ruthenium-bipyrimidine complex indicates that the solvent plays a crucial role in the excited-state dynamics. nsf.govchemrxiv.org This effect is attributed to the formation of an excited-state hydrogen-bond adduct with water molecules, a process that would be sensitive to isotopic substitution. osti.gov For the well-studied [Ru(bpy)₃]²⁺, analysis of H/D solvent isotope effects demonstrated that the deactivation from the ³MLCT excited state to the ground state is responsible for the observed isotope effect on its photoracemization rate. rsc.org

Ligand-Based and Structural Tuning of Photophysical Properties

The electronic and photophysical characteristics of ruthenium complexes can be systematically modified by altering the ligands. This "tuning" allows for the rational design of complexes with specific, desired properties.

Impact of Ligand Substituents and Electronic Effects

The introduction of electron-donating or electron-withdrawing substituents onto the bipyrazine ligands provides a powerful method for tuning the photophysical and electrochemical properties of the [Ru(bpz)₃]²⁺ core. frontiersin.orgresearchgate.net These substituents perturb the energies of the highest occupied molecular orbital (HOMO), primarily located on the ruthenium center, and the lowest unoccupied molecular orbital (LUMO), located on the ligands. researchgate.netmdpi.com

Electron-donating groups generally increase the energy of the metal-centered orbitals, while electron-withdrawing groups lower the energy of the ligand-based π* orbitals. core.ac.ukacs.org This modification of the HOMO-LUMO gap directly affects the energy of the MLCT transition and, consequently, the absorption and emission wavelengths. acs.orgrsc.org For example, in a series of heteroleptic ruthenium bipyridine complexes, changing a substituent from an electron-donating group (-NMe₂) to an electron-withdrawing group (-CN) resulted in systematic red shifts in both absorption and emission maxima. acs.org These electronic effects also correlate with the complex's redox potentials; electron-withdrawing substituents make the complex easier to reduce and harder to oxidize. researchgate.net

Complex SeriesSubstituent (X)Effect on PropertiesRef
fac-M(bpy-R)(CO)₃ (M=Mn, Re)-CF₃, -CN (withdrawing)Less negative reduction potential frontiersin.org
fac-M(bpy-R)(CO)₃ (M=Mn, Re)-N(Me)₂, -PhOH (donating)More negative reduction potential frontiersin.org
[Ru(NCS)₂(L)(L')]-CN (withdrawing)Bathochromic (red) shift in absorption/emission acs.org
[Ru(NCS)₂(L)(L')]-NMe₂ (donating)Hypsochromic (blue) shift in absorption/emission acs.org
[Ru(4,4’-(X)₂-bpy)₂(Mebpy-CN)]²⁺-N(CH₃)₂ (strong donor)Enhanced absorption across visible spectrum, NIR emission acs.org

Heteroleptic Complex Design for Tunable Properties

Creating heteroleptic complexes, where the ruthenium center is coordinated to different types of ligands (e.g., [Ru(bpz)₂(bpy)]²⁺), offers a sophisticated strategy for fine-tuning photophysical properties. core.ac.uk By combining ligands with different electronic characteristics, such as bipyrazine, bipyridine, and bipyrimidine, it is possible to control the localization of the excited state and engineer the energy levels of the frontier orbitals. osti.govresearchgate.net

For instance, in the heteroleptic complex [Ru(bpy)₂(bpz)]²⁺, the lowest energy electronic transition is established as having a Ru-to-bpz charge-transfer character, because the bipyrazine ligand is more easily reduced than bipyridine. researchgate.netresearchgate.net This selective localization of the excited electron onto the bpz ligand is a direct consequence of its lower-lying π* orbital. researchgate.net The design of tris-heteroleptic complexes, containing three different diimine ligands, further expands the possibilities for creating molecules with precisely tailored absorption, emission, and redox properties for specific applications. core.ac.uknih.gov Synthetic tailoring of frontier orbitals in heteroleptic complexes has been shown to achieve a broader tunability of phosphorescence color compared to their homoleptic counterparts. nih.govacs.org

Comparative Photophysical and Electrochemical Analysis with Bipyridine and Bipyrimidine Analogs

Comparing [Ru(bpz)₃]²⁺ with its analogues, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and tris(2,2'-bipyrimidine)ruthenium(II) ([Ru(bpm)₃]²⁺), reveals the profound impact of the ligand's electronic structure. The ease of reduction of these ligands follows the order bpz > bpm > bpy. researchgate.net

This trend is directly reflected in their electrochemical and photophysical properties. The reduction potentials of [Ru(bpz)₃]²⁺ are significantly more positive than those of [Ru(bpy)₃]²⁺. The oxidation to the Ru(III) form and the first reduction to the Ru(II)-ligand radical anion for [Ru(bpz)₃]²⁺ occur at potentials approximately 0.5 V more positive than for the bipyridine complex. utexas.eduosti.gov This indicates that the bpz ligand is a much stronger π-acceptor, stabilizing the metal d-orbitals and lowering the energy of the ligand π* LUMO.

The energy of the MLCT excited state is also lower for the bipyrazine complex, resulting in red-shifted absorption and emission spectra compared to the bipyridine analogue. osti.gov However, this lower energy gap often leads to less favorable photophysical properties for some applications. For example, [Ru(bpz)₃]²⁺ is far less stable upon irradiation than [Ru(bpy)₃]²⁺ and is more susceptible to photosubstitution, where a ligand is replaced by a solvent molecule. nih.govacs.org The spectroelectrochemical properties of the reduced forms of the complexes also differ, with the bipyrazine complexes showing more complex electronic absorption spectra compared to the bipyridine and bipyrimidine analogues, which suggest a greater degree of delocalization or mixing of orbitals. osti.gov

Property[Ru(bpy)₃]²⁺[Ru(bpm)₃]²⁺[Ru(bpz)₃]²⁺Ref
E°(Ru³⁺/²⁺) vs SCE ~ +1.26 V~ +1.52 V~ +1.77 V utexas.edu
E°(Ru²⁺/⁺) vs SCE ~ -1.33 V~ -1.07 V~ -0.81 V utexas.edu
Emission Max (CH₃CN) ~ 610 nm~ 625 nm~ 660 nm osti.gov
Excited State Lifetime (CH₃CN) ~ 960 ns~ 320 ns~ 70 ns osti.gov
Photostability HighModerateLow nih.gov

Photoredox Chemistry and Electron/energy Transfer Mechanisms

Photoinduced Electron Transfer Processes in Tris(2,2'-bipyrazine)ruthenium Systems

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of [Ru(bpz)3]2+. Upon excitation, the complex can act as either a reductant or an oxidant, depending on the nature of the reaction partner. This dual reactivity is a cornerstone of its utility in photoredox catalysis.

The excited state of a ruthenium bipyridine complex, such as [Ru(bpy)3]2+*, can be quenched through two primary pathways: oxidative and reductive quenching.

Oxidative Quenching: In this pathway, the excited complex donates an electron to an external acceptor (Q), resulting in the formation of the oxidized ruthenium complex [Ru(bpy)3]3+ and the reduced quencher (Q•−). This process is favored when the quencher is a good electron acceptor. The excited state of the ruthenium complex is a more potent reductant than its ground state. The efficiency of this process is influenced by the coulombic interactions between the complex and the quencher. etsu.edu

Reductive Quenching: Conversely, the excited complex can accept an electron from an external donor (D), leading to the formation of the reduced ruthenium complex [Ru(bpy)3]+ and the oxidized quencher (D•+). This pathway is common when the quencher is a good electron donor. The excited state of the ruthenium complex is also a more potent oxidant than its ground state. acs.orgacs.org Reductive quenching can occur through both static and dynamic mechanisms. acs.orgchaseliquidfuels.org Static quenching involves the formation of a ground-state adduct between the ruthenium complex and the quencher, while dynamic quenching results from diffusional encounters. acs.orgchaseliquidfuels.org

The choice between oxidative and reductive quenching is determined by the relative redox potentials of the excited ruthenium complex and the quencher.

The photoinduced electron transfer (PET) reactions of Ru(II) complexes with various substrates, such as phenolate (B1203915) ions, have been studied to understand the mechanism of electron transfer. The quenching constant (kq) values are sensitive to the nature of the ligand and the structure of the phenolate ion, suggesting that steric effects play a significant role in these PET reactions. researchgate.netrsc.org The change in kq values with the free energy change (ΔG°) is consistent with the semiclassical theory of electron transfer. researchgate.netrsc.org

In systems where [Ru(bpy)3]2+ is linked to a viologen unit (a common electron acceptor), intramolecular photoinduced electron transfer occurs efficiently. rsc.org These dyad systems exhibit extremely efficient intramolecular quenching, leading to the formation of charge-separated states. rsc.org The forward electron transfer rate constants in these systems can be on the order of 10^10 s-1. rsc.org

The table below summarizes the forward electron transfer rate constants for different [Ru(bpy)3]2+-viologen dyads.

DyadForward Electron Transfer Rate Constant (k_ET) (s⁻¹)
RuMV28.3 x 10¹⁰
RuMV41.2 x 10¹⁰
RuMV62.3 x 10¹⁰

Data sourced from Dalton Transactions. rsc.org

In [Ru(bpy)3]2+-viologen dyad systems, long-lived charge separation has been achieved. rsc.org The lifetimes of the charge-separated states (τCS) can be in the nanosecond timescale, with quantum yields (ΦCS) for charge separation being quite high. rsc.org A significant difference of three orders of magnitude between the forward and backward electron transfer rate constants has been reported in some of these systems, which is crucial for efficient photocatalysis. rsc.org

The table below presents the lifetimes and quantum yields of charge-separated states for different [Ru(bpy)3]2+-viologen dyads.

DyadLifetime of Charge Separated State (τ_CS) (ns)Quantum Yield of Charge Separation (Φ_CS)Backward Electron Transfer Rate Constant (k_BET) (s⁻¹)
RuMV216 ± 30.816.3 x 10⁷
RuMV420 ± 30.925.0 x 10⁷
RuMV620 ± 30.645.0 x 10⁷

Data sourced from Dalton Transactions. rsc.org

The dynamics of charge separation and recombination are influenced by factors such as the distance and electronic coupling between the donor and acceptor moieties, as well as the surrounding solvent environment.

Energy Transfer Mechanisms in Ruthenium Bipyrazine Complexes

Besides electron transfer, the excited state of [Ru(bpz)3]2+ can also participate in energy transfer processes, where the excitation energy is transferred to another molecule. This can occur through two primary mechanisms: Dexter and Förster energy transfer.

Dexter, or exchange, energy transfer is a short-range process that requires orbital overlap between the donor and acceptor molecules. youtube.com It involves the simultaneous exchange of two electrons. youtube.com The excited electron on the donor is transferred to the acceptor's lowest unoccupied molecular orbital (LUMO), while an electron from the acceptor's highest occupied molecular orbital (HOMO) is transferred to the donor's now-vacant HOMO. youtube.com This mechanism is particularly important for triplet-triplet energy transfer. In a molecular triad (B1167595) comprising two free-base porphyrin terminals linked to a central ruthenium(II) bis(2,2':6',2''-terpyridine) subunit, intramolecular energy transfer from the metal-to-ligand, charge-transfer (MLCT) triplet to the lowest-energy π-π* triplet state localized on one of the porphyrin subunits occurs via a Dexter-type electron exchange at room temperature. researchgate.net

Förster resonance energy transfer (FRET) is a long-range, non-radiative energy transfer process that occurs through dipole-dipole coupling between the donor and acceptor. rsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/R^6), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor transition dipoles. youtube.com Ruthenium(II) bipyridine complexes have been utilized as donors in FRET-based systems. nih.govnih.gov For instance, functionalization of gold nanoparticles with chromophoric ruthenium(II) complexes has resulted in supramolecular assemblies with FRET properties. nih.gov In such systems, the luminescence of the metal complex can be quenched by the gold nanoparticle acceptor when they are in close proximity. nih.gov

Photocatalytic Applications and Mechanistic Insights

Solar Energy Conversion Principles

The conversion of solar energy into chemical or electrical energy using molecular systems is a cornerstone of artificial photosynthesis research. Ruthenium polypyridyl complexes, including [Ru(bpz)3]2+, are central to this field due to their strong absorption of visible light, long-lived excited states, and tunable redox properties. The fundamental principles of solar energy conversion using these complexes involve a sequence of light absorption, charge separation, and catalytic regeneration.

The process initiates with the absorption of a photon by the complex, which promotes it to the reactive ³MLCT excited state. In the context of a dye-sensitized solar cell (DSSC), this excited complex can inject an electron into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide (TiO2). nih.gov This creates a charge-separated state, with an electron in the semiconductor and the oxidized complex, [Ru(bpz)3]3+, remaining at the surface. The electron travels through an external circuit to perform electrical work, and the ground-state [Ru(bpz)3]2+ is regenerated by a redox mediator in the electrolyte, completing the cycle.

Alternatively, in systems designed for chemical fuel production (e.g., water splitting), the excited *[Ru(bpz)3]2+ can transfer an electron to a sacrificial acceptor or a catalytic center. The resulting oxidized [Ru(bpz)3]3+ is a powerful oxidant. The electron-deficient nature of the bipyrazine ligands makes [Ru(bpz)3]3+ a stronger oxidizing agent than its bipyridine counterpart, [Ru(bpy)3]3+. This enhanced oxidizing capability is particularly advantageous for driving challenging oxidative half-reactions, such as the oxidation of water to oxygen. The subsequent reduction of the oxidized complex back to its Ru(II) ground state, typically by a sacrificial electron donor or by coupling with a reduction catalyst, completes the photocatalytic cycle.

Organic Synthesis via Photoredox Catalysis

The ability of [Ru(bpz)3]2+ to initiate single-electron transfer upon visible light irradiation makes it a powerful catalyst for a variety of organic transformations. Its highly oxidizing excited state enables reactions that are inaccessible with less potent photocatalysts like [Ru(bpy)3]2+.

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, but its classical form is limited by electronic requirements, typically needing an electron-rich diene and an electron-deficient dienophile. Photoredox catalysis with [Ru(bpz)3]2+ overcomes this limitation by enabling the radical cation Diels-Alder cycloaddition of two electron-rich reaction partners. orgsyn.org

The mechanism commences with the photoexcitation of [Ru(bpz)3]2+. The resulting *[Ru(bpz)3]2+ is a sufficiently strong oxidant to engage in a single-electron transfer (SET) with an electron-rich dienophile (e.g., a styrene, enol ether, or enamine), generating the dienophile's radical cation. orgsyn.orgnih.gov This radical cation intermediate is highly activated and readily undergoes a [4+2] cycloaddition with an electron-rich diene. This process exhibits an "umpolung" reactivity pattern, where the intrinsic regiochemical preference is opposite to that of the corresponding neutral dienophile under thermal conditions. nih.gov A subsequent electron transfer or radical chain propagation step yields the final cycloadduct and regenerates the [Ru(bpz)3]2+ catalyst. nih.gov This methodology is notable for its use of low catalyst loadings (as low as 0.1 mol%) and its ability to proceed under mild conditions, even using ambient sunlight. orgsyn.orgnih.gov

EntryDieneDienophileYield (%)endo:exo Ratio
1Isoprenetrans-Anethole94-
22,3-Dimethyl-1,3-butadienetrans-Anethole96-
3Cyclopentadienetrans-Anethole85>20:1
4IsopreneN-(4-methoxyphenyl)-N-vinylformamide87-
5IsopreneEthyl vinyl ether78-

Table 1: Substrate Scope for the [Ru(bpz)3]2+-Photocatalyzed Radical Cation Diels-Alder Reaction. Data compiled from references orgsyn.orgnih.govscispace.com.

[Ru(bpz)3]2+ has proven to be a highly effective catalyst for oxidative [3+2] cycloadditions, particularly in the synthesis of dihydrobenzofuran scaffolds, which are common motifs in bioactive natural products. nih.gov This transformation couples electron-rich phenols with alkenes using a benign terminal oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.govnih.gov

The reaction mechanism is believed to involve an initial salt metathesis between the photocatalyst salt (e.g., Ru(bpz)32) and the persulfate oxidant to form an insoluble, catalytically active Ru(bpz)3 complex. nih.govnih.gov Upon visible light irradiation, this complex undergoes an intramolecular oxidative quenching to generate the highly oxidizing Ru(III) species, [Ru(bpz)3]3+. This potent oxidant then abstracts an electron from the phenol (B47542) substrate to form a phenol radical cation. nih.gov Subsequent oxidation and deprotonation steps can lead to a resonance-stabilized phenoxonium cation, which is then trapped by the electron-rich alkene in a formal [3+2] cycloaddition to furnish the dihydrobenzofuran product. The use of [Ru(bpz)3]2+ leads to faster reaction rates compared to [Ru(bpy)3]2+, underscoring the benefit of its higher oxidizing power. nih.gov

EntryPhenolAlkeneYield (%)
1p-MethoxyphenolMethylisoeugenol72
2p-CresolMethylisoeugenol63
32,6-DimethylphenolMethylisoeugenol80
4p-Methoxyphenoltrans-Anethole70
5p-Methoxyphenolα-Methylstyrene58

Table 2: Substrate Scope for the [Ru(bpz)3]2+-Photocatalyzed Oxidative [3+2] Cycloaddition of Phenols. Data compiled from reference nih.gov.

Currently, there are no specific reports in the scientific literature detailing the use of this compound as a photocatalyst for C-H arylation reactions.

Role of Excited State Reactivity in Catalytic Cycles

This compound(II), denoted as [Ru(bpz)₃]²⁺, is a prominent photocatalyst, particularly valued for its potent oxidizing capabilities upon excitation with visible light. beilstein-journals.org The core of its photochemical activity lies in the formation of a metal-to-ligand charge transfer (MLCT) excited state. In this state, an electron is promoted from a metal-centered d-orbital to a π* orbital localized on one of the bipyrazine ligands. This excited state, *[Ru(bpz)₃]²⁺, is a sufficiently long-lived species that can engage in bimolecular electron transfer reactions before decaying back to the ground state.

The catalytic utility of *[Ru(bpz)₃]²⁺ stems from its ability to act as either a strong oxidant or a strong reductant, depending on the reaction partner, a process known as quenching.

Oxidative Quenching Cycle: The excited state donates an electron to a suitable acceptor (A), resulting in the formation of the oxidized complex [Ru(bpz)₃]³⁺ and the reduced acceptor (A⁻). The ground state [Ru(bpz)₃]³⁺ is a powerful oxidant that can then accept an electron from a donor substrate (D), regenerating the original [Ru(bpz)₃]²⁺ catalyst and forming the oxidized donor (D⁺).

Reductive Quenching Cycle: The excited state accepts an electron from a donor (D), leading to the reduced complex [Ru(bpz)₃]⁺ and the oxidized donor (D⁺). The [Ru(bpz)₃]⁺ species is a strong reductant that can then donate an electron to an acceptor substrate (A), once again regenerating the ground state catalyst.

The key feature of [Ru(bpz)₃]²⁺ is the electron-deficient nature of its 2,2'-bipyrazine (B159260) ligands. The nitrogen atoms in the pyrazine (B50134) rings are electron-withdrawing, which lowers the energy of the ligand π* orbitals. This has a profound effect on the complex's redox potentials, making the excited state an exceptionally strong oxidizing agent. beilstein-journals.org Consequently, it is highly effective in promoting oxidatively induced photoredox transformations, often succeeding where less potent catalysts, such as Tris(2,2'-bipyridine)ruthenium(II), are ineffective. beilstein-journals.org

The strong oxidizing power of *[Ru(bpz)₃]²⁺ has been harnessed in a variety of organic transformations that proceed via radical cation intermediates. Examples of such catalytic cycles include:

Radical cation-mediated Diels-Alder cycloadditions beilstein-journals.org

Radical thiol-ene couplings beilstein-journals.org

Photooxygenation reactions beilstein-journals.org

Oxidatively initiated indole (B1671886) synthesis beilstein-journals.org

[3+2] cycloaddition reactions beilstein-journals.org

Under certain conditions, such as continuous irradiation in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄), the [Ru(bpz)₃]²⁺ catalyst can be converted into Ruthenium(VIII)-oxide (RuO₄). This transformation has been utilized to develop tandem catalytic protocols that combine a photoredox reaction with a subsequent RuO₄-mediated oxidation. rsc.org

Table 1: Photophysical and Redox Properties of [Ru(bpz)₃]²⁺ and [Ru(bpy)₃]²⁺
Property[Ru(bpz)₃]²⁺[Ru(bpy)₃]²⁺ (for comparison)
Absorption Max (λmax)426 nm452 nm
Excited State Energy (E₀,₀)2.15 eV2.12 eV
Ground State Potential (E₁/₂ Ru³⁺/²⁺)+1.88 V vs SCE+1.29 V vs SCE
Ground State Potential (E₁/₂ Ru²⁺/⁺)-0.86 V vs SCE-1.33 V vs SCE
Excited State Potential (E₁/₂ Ru²⁺/⁺)+1.29 V vs SCE+0.79 V vs SCE
Excited State Potential (E₁/₂ Ru³⁺/Ru²⁺)-0.27 V vs SCE-0.83 V vs SCE

Note: Redox potentials can vary with solvent and experimental conditions. The values presented are representative literature values for comparison.

Water Splitting and Hydrogen Evolution Catalysis

The photocatalytic splitting of water into hydrogen (H₂) and oxygen (O₂) is a critical area of research for renewable energy. A common strategy for photocatalytic hydrogen evolution involves a multi-component system, typically comprising a photosensitizer, a sacrificial electron donor, and a hydrogen evolution catalyst. In such a system, the photosensitizer absorbs light and initiates an electron transfer cascade.

The general mechanism for hydrogen evolution using a ruthenium-based photosensitizer (PS) proceeds as follows:

Excitation: The photosensitizer absorbs a photon, promoting it to an excited state (PS*).

PS + hν → PS*

Reductive Quenching: The excited photosensitizer is reductively quenched by a sacrificial electron donor (D), generating a reduced form of the photosensitizer (PS⁻) and the oxidized donor (D⁺).

PS* + D → PS⁻ + D⁺

Catalysis: The reduced photosensitizer transfers an electron to a hydrogen evolution catalyst (Cat), which then reduces protons from water to generate hydrogen gas.

2PS⁻ + 2H⁺ --(Cat)--> 2PS + H₂

For this cycle to be efficient, the photosensitizer must possess specific redox properties. After excitation and reductive quenching, the resulting reduced species (PS⁻) must have a sufficiently negative redox potential to drive the reduction of the catalyst and ultimately water.

While Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) has been extensively studied and used as a photosensitizer in such systems, this compound(II) ([Ru(bpz)₃]²⁺) is not commonly employed for this purpose. The reason lies in the distinct electronic properties conferred by the bipyrazine ligands.

Therefore, while [Ru(bpz)₃]²⁺ excels as a powerful oxidizing photocatalyst for a range of organic transformations, its properties are not well-suited for the typical reductive quenching cycles required for efficient photocatalytic hydrogen evolution from water.

Table 2: Comparison of Redox Potentials Relevant to Hydrogen Evolution
ComplexRedox CouplePotential (V vs SCE)Implication for H₂ Evolution
[Ru(bpz)₃]²⁺Ru²⁺/Ru⁺-0.86Weak reducing power; low driving force for proton reduction.
[Ru(bpy)₃]²⁺Ru²⁺/Ru⁺-1.33Strong reducing power; high driving force for proton reduction.

Theoretical and Computational Investigations of Tris 2,2 Bipyrazine Ruthenium

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been extensively employed to predict the physicochemical properties of tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and related complexes. acs.org These computational methods offer a balance between accuracy and computational cost, making them well-suited for studying large and complex molecules.

DFT calculations have been instrumental in determining the optimized geometry of [Ru(bpy)₃]²⁺ in its ground state. The complex adopts a pseudo-octahedral geometry with D₃ symmetry. researchgate.net Theoretical studies have successfully predicted key structural parameters that are in good agreement with experimental data obtained from X-ray crystallography. acs.orgresearchgate.net

One study using the local density approximation (LDA) for geometry optimization within D₃ symmetry found good agreement with the X-ray structure. researchgate.net Another DFT calculation predicted an average Ru–N bond length of 2.081 Å and a bipyridine ligand bite angle of 78.0°. acs.org These values are in close agreement with experimental findings, with the calculated Ru-N distance being only slightly overestimated by 0.016 Å. acs.org The electronic structure in the ground state is characterized by the highest occupied molecular orbitals (HOMOs) being predominantly of ruthenium d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are localized on the π* orbitals of the bipyrazine ligands.

Table 1: Comparison of DFT-Calculated and Experimental Geometrical Parameters for [Ru(bpy)₃]²⁺

Parameter DFT Calculated Value Experimental (X-ray) Value
Ru-N bond length 2.081 Å acs.org ~2.065 Å acs.org
bpy ligand bite angle 78.0° acs.org 78.0° acs.org

DFT calculations have been crucial for the assignment of vibrational modes observed in the infrared (IR) and Raman spectra of [Ru(bpy)₃]²⁺. By computing the harmonic vibrational frequencies, researchers can correlate theoretical predictions with experimental spectra, leading to a detailed understanding of the molecule's vibrational dynamics.

For the closed-shell [Ru(bpy)₃]²⁺ ion, there is a very good match between experimental and computed IR spectra. researchgate.net DFT calculations have been used to assign specific vibrational bands to particular molecular motions. For instance, in a study of related iron(II) and ruthenium(II) bipyridyl complexes, DFT calculations helped assign the C=C stretching mode, C-H bending modes, and the C=N stretching mode. researchgate.net The bands observed at 662, 766, and 1022 cm⁻¹ are characteristic of ring deformation. researchgate.net

Table 2: Selected DFT-Calculated Vibrational Frequencies and Assignments for [Ru(bpy)₃]²⁺ and Related Complexes

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
1605 C=N stretching researchgate.net
1562 C-H bending researchgate.net
1489 C=C stretching researchgate.net
1424 bpy ring mode acs.org
1322 C-H bending researchgate.net
1275 C-H bending researchgate.net
1022 Ring deformation researchgate.net
750 bpy ring mode acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. It has been widely applied to [Ru(bpy)₃]²⁺ to understand its photophysical properties, including its characteristic absorption spectrum and the nature of its excited states. mdpi.comnih.gov

TD-DFT calculations can accurately predict the energies and intensities of electronic transitions, which allows for the simulation of the electronic absorption spectrum. mdpi.com For [Ru(bpy)₃]²⁺, the absorption spectrum in the visible region is dominated by metal-to-ligand charge-transfer (MLCT) transitions. mdpi.com TD-DFT calculations have successfully reproduced the main features of this absorption band. mdpi.comnih.gov These calculations confirm that the electronic transitions to the lowest energy singlet MLCT states are responsible for the main absorption in the visible spectral range. mdpi.com

Table 3: TD-DFT Calculated Electronic Transitions for [Ru(bpy)₃]²⁺

Transition Calculated Energy (eV) Oscillator Strength
HOMO -> LUMO Varies with functional Significant
HOMO -> LUMO+1 Varies with functional Significant
HOMO-1 -> LUMO Varies with functional Significant

Upon photoexcitation into its MLCT absorption band, an electron is promoted from the metal d-orbitals to a π* orbital of one of the bipyrazine ligands. mdpi.com TD-DFT calculations provide detailed insights into the nature of these excited states. The lowest-lying excited states are of triplet MLCT (³MLCT) character. nih.gov

Computational studies have also investigated the higher-lying metal-centered (MC) or d-d excited states. researchgate.net These states are generally thermally accessible from the ³MLCT states and are implicated in the photoracemization and photosubstitution reactions of the complex. researchgate.netnih.gov TD-DFT calculations can help to determine the relative energies of the MLCT and MC states and to understand the potential energy surfaces that govern the transitions between them.

Computational Studies of Reaction Mechanisms and Pathways

Computational methods, particularly DFT and TD-DFT, have been employed to investigate the mechanisms of various reactions involving [Ru(bpy)₃]²⁺. These studies provide a molecular-level understanding of the reaction pathways and the factors that control reactivity.

One area of significant interest has been the study of photoinduced electron transfer reactions. nih.govrsc.orgosti.gov Computational studies can model the electron transfer process from the excited state of the ruthenium complex to an electron acceptor, providing insights into the kinetics and thermodynamics of the reaction.

The photoracemization of chiral [Ru(bpy)₃]²⁺ has also been a subject of computational investigation. Theoretical studies suggest that this process can occur via a bond-breaking mechanism involving a five-coordinated intermediate that is formed from the ³d-d* state. nih.gov This intermediate can then undergo a structural change to produce an achiral species, leading to racemization. nih.gov

Elucidation of Electron and Energy Transfer Processes

Computational studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in understanding the nature of the excited states in ruthenium polypyridyl complexes. For complexes like [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine), a prototypical analogue, upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital, resulting in a metal-to-ligand charge transfer (MLCT) state. unt.edu The excited state is often localized on a single bipyridine ligand rather than being delocalized over all three. unt.edu

In [Ru(bpz)₃]²⁺, the photophysical properties are significantly influenced by the π-accepting character of the bipyrazine ligands. Theoretical models have been used to analyze the temperature-dependent lifetimes, emission spectra, and quantum yields of this complex. These models help in dissecting the various radiative and non-radiative decay pathways of the excited state. The rate constants and activation parameters for these photophysical processes have been determined through fitting experimental data to theoretical models. These studies reveal the presence of multiple excited states and the dynamics of their interconversion.

The excited-state dynamics of ruthenium complexes with biheteroaromatic ligands can differ significantly from the traditional polypyridyl complexes. acs.org For instance, in some related complexes, despite a high energy and low reorganization energy of the excited state, non-radiative decay is the dominant process even at low temperatures. acs.org Theoretical calculations have been used to characterize the triplet excited states, including the ³MLCT and a higher-lying metal-centered (³MC) state. acs.org The population of the ³MC state is often associated with rapid non-radiative decay and photosubstitution reactions. DFT calculations show that in the ³MLCT state, the electron is localized on a single ligand, leading to structural distortions. acs.org

The table below summarizes key photophysical parameters for Tris(2,2'-bipyrazine)ruthenium(II) that are often determined through a combination of experimental measurements and theoretical modeling.

ParameterDescriptionTypical Value/Range
Emission Maximum (λₑₘ) Wavelength of maximum emission from the excited state.Varies with solvent and temperature
Excited-State Lifetime (τ) The average time the complex remains in the excited state before returning to the ground state.Can be short, with non-radiative decay dominating acs.org
Quantum Yield (Φ) The efficiency of photon emission after photon absorption.Can be low, especially at room temperature acs.org
Non-radiative Decay Rate (kₙᵣ) The rate of decay from the excited state to the ground state without the emission of a photon.Often the dominant decay pathway acs.org
Radiative Decay Rate (kᵣ) The rate of decay from the excited state to the ground state with the emission of a photon.Can be significantly lower than kₙᵣ

Modeling Proton-Coupled Electron Transfer

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological systems, where the transfer of an electron is coupled to the transfer of a proton. Theoretical modeling plays a crucial role in understanding the mechanisms of PCET reactions involving metal complexes.

In ruthenium complexes with nitrogen-containing heterocyclic ligands, PCET can be initiated by the change in electron density on the ligand upon photoexcitation or redox changes. For a related complex, [Ru(terpy)(bpm)(OH₂)]²⁺ (where bpm = 2,2'-bipyrimidine), DFT calculations have been employed to study the ground and excited electronic states and their involvement in PCET. nsf.gov These calculations can predict the geometries of the complex in different protonation and oxidation states and visualize the movement of charge during electronic transitions. nsf.gov

Theoretical models for PCET in these systems often consider the thermodynamic parameters of the coupled proton and electron transfer steps. For example, Pourbaix diagrams, which map the electrochemical potential versus pH, can be constructed from experimental data and rationalized using theoretical calculations. nsf.gov The slope of the potential versus pH plot can indicate the number of protons and electrons involved in the redox process. nsf.gov

Computational studies can also elucidate the nature of the excited states involved in PCET. For instance, in the [Ru(terpy)(bpm)(OH₂)]²⁺ complex, the lowest-lying excited state is described as a Ru → bpm MLCT state. nsf.gov The proximity of a metal-centered (MC) excited state, as determined by computations, can also influence the photophysical behavior and reactivity. nsf.gov Mechanistic pathways for PCET, such as whether the proton and electron transfer occurs in a concerted or stepwise manner, can be investigated through computational modeling.

The table below outlines different mechanistic pathways for PCET that can be investigated using computational methods.

PCET MechanismDescription
Stepwise (ETPT) Electron transfer precedes proton transfer.
Stepwise (PTET) Proton transfer precedes electron transfer.
Concerted Electron and proton transfer occur in a single kinetic step.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the ability to correlate theoretical predictions with experimental observations, thereby validating the computational models and providing a deeper understanding of the experimental results.

For [Ru(bpz)₃]²⁺ and related complexes, DFT and TD-DFT calculations have been used to predict electronic absorption spectra, which can be compared with experimentally measured UV-Visible spectra. nsf.gov The calculated energies and oscillator strengths of electronic transitions generally show good agreement with the experimental absorption bands, allowing for the assignment of these bands to specific electronic transitions, such as MLCT or ligand-centered (π-π*) transitions.

Electrochemical properties, such as redox potentials, are another area where theoretical predictions can be benchmarked against experimental data. The redox potentials of a series of ruthenium(II) tris chelate complexes containing 2,2'-bipyrazine (B159260), 2,2'-bipyridine (B1663995), and 2,2'-bipyrimidine have been studied experimentally. acs.org Theoretical calculations can be used to compute the energies of the complex in different oxidation states (e.g., Ru(II) and Ru(III)) and thereby predict the redox potentials. The good agreement between calculated and experimental redox potentials lends confidence to the computational methodology.

In the study of excited-state dynamics, transient absorption spectroscopy provides experimental data on the lifetimes and spectral signatures of transient species. nsf.gov Computational modeling can help to identify these transient species and explain the observed kinetics. For example, the short-lived excited states observed in the femtosecond transient absorption of some ruthenium complexes with biheteroaromatic ligands are consistent with theoretical calculations that show the presence of deactivating MC states. acs.org

The table below presents a comparison of experimentally measured and theoretically calculated properties for ruthenium polypyridyl complexes, illustrating the synergy between theory and experiment.

PropertyExperimental TechniqueTheoretical MethodCorrelation
Absorption Spectra UV-Visible SpectroscopyTD-DFTGood agreement in transition energies and intensities allows for spectral assignment. nsf.gov
Redox Potentials Cyclic VoltammetryDFTCalculated redox potentials often correlate well with experimental values. acs.org
Excited-State Lifetimes Transient Absorption SpectroscopyDFT/TD-DFTTheoretical models can explain observed lifetimes by identifying decay pathways. acs.orgnsf.gov
Molecular Geometry X-ray CrystallographyDFTOptimized geometries from DFT calculations generally agree well with crystal structures.

Supramolecular Chemistry and Advanced Architectures Involving Tris 2,2 Bipyrazine Ruthenium

Self-Assembly and Multi-Component Systems

The self-assembly of [Ru(bpz)3]2+ and its derivatives is a powerful strategy for creating highly ordered and functional materials. These processes are driven by non-covalent interactions, including π-π stacking, electrostatic interactions, and hydrogen bonding. An example of this is the electrochemically assisted self-assembly, where a cooperative reaction involving the ruthenium complex, a ligand such as trimesic acid, and a metal ion source like Zn(NO3)2 can lead to the one-step synthesis and deposition of a functionalized metal-organic framework (MOF) thin film onto an electrode surface. nih.govresearchgate.net In such systems, the [Ru(bpy)3]2+ cation can act as both an electrochemiluminescent probe and a structure-directing agent. nih.govresearchgate.net

Furthermore, the principles of coordination-driven self-assembly have been utilized to construct luminescent hosts for sensing applications. mdpi.com For instance, water-soluble hetero-bimetallic assemblies have been created from ruthenium bis-dipyridylphenazine units and rhenium chloro-triscarbonyl metal centers, linked by tetrapyridyl connectors, for the selective sensing of ATP in aqueous environments. mdpi.com While these examples often utilize related polypyridyl ligands, the fundamental principles are directly applicable to [Ru(bpz)3]2+ systems. The self-assembly of flexible, ligated supramolecular ruthenium(II) metallacycles has also been explored for their biological activity. oncotarget.com

Formation of Polynuclear Ruthenium Bipyrazine Complexes

The bipyrazine ligand in [Ru(bpz)3]2+ can act as a bridging ligand to connect multiple metal centers, leading to the formation of polynuclear complexes. These extended structures are of significant interest for their potential applications in molecular electronics, photocatalysis, and artificial photosynthesis due to the electronic communication between the metal centers. The synthesis of such complexes often involves a step-wise approach, where a mononuclear ruthenium complex containing a bipyrazine ligand is first prepared and then reacted with another metal precursor.

While the synthesis of heterodinuclear complexes with bridging tris(2-pyridyl)triazine ligands has been reported, attempts to use these as building blocks with palladium(II) and platinum(II) dichloro complexes have sometimes resulted in partial hydrolysis or decomposition of the bridging ligand. rsc.org The synthesis of heteroleptic ruthenium(II) complexes, such as those containing both bipyrazine and other polypyridyl ligands, is a common strategy to tune the properties of the final polynuclear assembly. uark.edu

Intermolecular Interactions and Host-Guest Chemistry

The electron-deficient aromatic surfaces of the bipyrazine ligands in [Ru(bpz)3]2+ make it an excellent guest for electron-rich host molecules. The study of these host-guest interactions is crucial for the development of molecular sensors and switches. Shape-switchable cyclophanes have been shown to encapsulate tris(bipyridine)ruthenium(II) in water with submicromolar affinities. nih.gov This encapsulation can suppress certain reaction rates by factors of up to 120, effectively placing the coordination complex in a "box" that can be opened or closed. nih.gov This second-sphere coordination can exert considerable control over photocatalysis, electrocatalysis, and luminescent sensing. nih.gov

The interactions of ruthenium(II) polypyridyl complexes with biomolecules such as DNA have also been extensively studied. nih.govnih.gov The binding of these complexes to DNA can occur through intercalation of the aromatic ligands between the base pairs. nih.gov While much of this research has focused on complexes with dppz (dipyrido[3,2-a:2',3']phenazine) ligands, the principles of intermolecular interaction are relevant to [Ru(bpz)3]2+. nih.gov The intermolecular interaction energies in bimolecular complexes can be calculated using theoretical approaches like the SAPT0 method to understand the contributions of different forces. researchgate.net

Integration into Advanced Materials and Devices

The unique photophysical and electrochemical properties of [Ru(bpz)3]2+ make it a valuable component in a variety of advanced materials and devices. Its strong luminescence, which can be modulated by its environment, is a key feature in many of these applications.

[Ru(bpz)3]2+ and its derivatives are highly effective as luminescent sensors for a wide range of analytes, from small ions to large biomolecules. The sensing mechanism is often based on the quenching or enhancement of the complex's luminescence upon interaction with the target analyte. For example, the quenching of the metal-to-ligand charge transfer (MLCT) excited state of the [Ru(bpz)3]2+ cation by organic amines and methoxybenzenes in acetonitrile (B52724) solution has been demonstrated. dtic.mil

These complexes have been incorporated into various matrices for sensing applications. For instance, tris(2,2'-bipyridyl)ruthenium(II) has been embedded in chitosan (B1678972) thin films to create temperature-sensitive luminescent sensors. researchgate.net The principle of ion-exchange has been used to develop electrochemiluminescent (ECL) sensors for ions like Na+, where the ruthenium complex is released from a polymeric film upon binding of the target ion. rsc.org The inherent ECL of ruthenium polypyridyl complexes has also been utilized in nanohybrid materials for the detection of microRNAs. mdpi.comnih.gov A highly sensitive ECL sensor for the detection of tripropylamine (B89841) and NADH has been fabricated using a graphene-titania-Nafion composite film containing tris(2,2'-bipyridyl)ruthenium(II). mdpi.com

AnalyteSensing PlatformDetection PrincipleReference
Temperature[Ru(bpy)3]2+ in chitosan filmLuminescence quenching with increasing temperature researchgate.net
Na+Polymeric film with ionophoreECL detection of released ruthenium complex rsc.org
microRNA-133aECL nanohybridEnhanced ECL in the presence of the target mdpi.comnih.gov
TripropylamineGraphene-titania-Nafion composite filmECL detection mdpi.com

Light-emitting electrochemical cells (LECs) are a type of light-emitting device that utilizes mobile ions in the active layer to facilitate charge injection from the electrodes. utexas.edu Tris(2,2'-bipyridine)ruthenium(II) salts are promising materials for the active layer in LECs. utexas.edu A thin film of the ruthenium complex is typically sandwiched between an indium tin oxide (ITO) anode and a metal cathode. utexas.edu The performance of these devices, particularly their response times, is strongly influenced by the nature of the counterion. utexas.edu Smaller anions like BF4- and ClO4- lead to faster transient responses, while larger anions such as PF6- and AsF6- result in slower responses. utexas.edu The presence of trace amounts of water can also affect the mobility of the anions in the film. utexas.edu

The turn-on voltage of these LECs is close to the optical gap of the ruthenium complex and is only weakly dependent on the film thickness. utexas.edu Furthermore, the quantum efficiencies of these devices are relatively independent of the work function of the electrode materials. utexas.edu

CounterionRelative Response TimeReference
BF4-, ClO4-Fast utexas.edu
PF6-, AsF6-Slow utexas.edu

[Ru(bpz)3]2+ and its analogues are widely used as photosensitizers in photocatalytic systems, particularly for reactions like water splitting and CO2 reduction. mdpi.comtum.de The long-lived excited state of these complexes can initiate electron transfer reactions. However, a major challenge is the stability of the photosensitizer, as it can be prone to degradation. oncotarget.com

To address this, researchers have focused on incorporating the ruthenium complex into polymeric structures. This can be achieved by synthesizing polymers with bipyridine or related ligands in the backbone or as pendant groups, which can then be complexed with ruthenium. tum.de For example, poly(vinyl bipyridine) has been used as a macroligand to create photocatalytically active rhenium-ruthenium polymer complexes for CO2 reduction. tum.de The spatial proximity of the metal centers within the polymer facilitates efficient electron transfer. tum.de

Another approach is to immobilize the ruthenium complex within a stable matrix. Carrageenan hydrogels have been used to immobilize both tris(2,2'-bipyridine)ruthenium(II) and a quencher, methyl viologen, at an electrode surface for photocurrent generation. duke.edu The photocatalytic oxidation of thioethers has been demonstrated using cis-bis(bipyridyl)ruthenium(II) complexes. nih.govacs.org While these examples highlight the use of related bipyridine complexes, the principles are directly applicable to the development of photocatalytic systems based on [Ru(bpz)3]2+.

Future Directions and Emerging Research Avenues for Tris 2,2 Bipyrazine Ruthenium

Development of Novel Ligand Architectures for Enhanced Photophysical and Catalytic Performance

The performance of [Ru(bpz)₃]²⁺ as a photosensitizer and catalyst is intrinsically linked to the electronic and steric properties of its bipyrazine ligands. A significant future direction lies in the rational design and synthesis of novel ligand architectures to precisely tune these properties for specific applications.

The introduction of electron-donating or electron-withdrawing substituents onto the bipyrazine framework is a powerful strategy to modulate the complex's redox potentials and the energy of its metal-to-ligand charge transfer (MLCT) states. For instance, electron-donating groups are expected to raise the energy of the highest occupied molecular orbital (HOMO), making the complex easier to oxidize, while electron-withdrawing groups will lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing its oxidizing power in the excited state. A systematic exploration of these substituent effects, as has been extensively done for bipyridine analogues, is a crucial next step for the bipyrazine system.

Beyond simple substitution, the development of more intricate ligand architectures, such as extended π-systems or the incorporation of secondary coordination sites, holds immense potential. Extended conjugation can lead to red-shifted absorption and emission profiles, which is advantageous for harnessing a larger portion of the solar spectrum. Furthermore, ligands designed to participate in non-covalent interactions or to anchor the complex to surfaces and other molecular components are critical for the development of advanced materials and integrated systems. The steric bulk of the ligands can also be strategically modified to influence the complex's stability, solubility, and the accessibility of the metal center for catalytic reactions.

Ligand Modification StrategyPredicted Effect on [Ru(bpz)₃]²⁺ PropertiesPotential Application
Electron-Donating Groups Easier oxidation, potential shift in emission wavelengthTuning redox potentials for specific catalytic cycles
Electron-Withdrawing Groups Increased excited-state oxidizing powerEnhanced efficiency in photooxidative reactions
Extended π-Conjugation Red-shifted absorption and emissionBroader light absorption for solar energy applications
Steric Hindrance Increased stability, altered catalytic selectivityDevelopment of robust and selective catalysts
Functional Groups for Anchoring Immobilization on surfaces or polymersHeterogeneous catalysis, sensor development

Exploration of New Catalytic Transformations in Organic Synthesis

The strong oxidizing ability of the excited state of [Ru(bpz)₃]²⁺ makes it a highly attractive candidate for photoredox catalysis in organic synthesis. While its bipyridine counterpart has been widely employed, the unique reactivity of the bipyrazine complex is only beginning to be explored.

A key area of future research is the application of [Ru(bpz)₃]²⁺ in novel catalytic transformations that are inaccessible with less oxidizing photocatalysts. One such example that has been demonstrated is its efficacy in radical cation Diels-Alder reactions. unt.edunih.gov The electron-deficient nature of the bipyrazine ligands makes the excited ruthenium complex a sufficiently powerful photooxidant to engage in these challenging transformations. researchgate.net Further exploration of its utility in other demanding oxidative processes, such as C-H functionalization, oxidative cyclizations, and the generation of highly reactive intermediates, is a promising avenue.

Moreover, the development of tandem catalytic systems where [Ru(bpz)₃]²⁺ acts as a photoredox catalyst in conjunction with other catalytic species (e.g., organocatalysts or other transition metal catalysts) could unlock unprecedented synthetic methodologies. For instance, a photoassisted oxidation of [Ru(bpz)₃]²⁺ itself to ruthenium(VIII)-oxide has been shown to enable tandem photoredox and oxidation catalysis. unt.edumsu.edu This opens the door to one-pot reaction sequences that combine distinct catalytic cycles, enhancing synthetic efficiency and reducing waste. A deeper mechanistic understanding of the electron transfer processes and the fate of the catalyst in these new reactions will be crucial for optimizing reaction conditions and expanding their scope.

Advanced Time-Resolved Spectroscopic Techniques for Elucidating Ultrafast Dynamics

A comprehensive understanding of the photophysical processes that govern the efficiency of [Ru(bpz)₃]²⁺—from light absorption to the generation of the catalytically active excited state—is paramount for its rational design and application. Advanced time-resolved spectroscopic techniques are indispensable tools for unraveling these intricate, ultrafast dynamics.

While extensive research using techniques like femtosecond transient absorption spectroscopy has been conducted on [Ru(bpy)₃]²⁺, similar in-depth studies on [Ru(bpz)₃]²⁺ are a critical future direction. These experiments can directly probe the evolution of the initially populated Franck-Condon state to the thermally equilibrated triplet MLCT state, a process that typically occurs on the sub-picosecond timescale. By monitoring the spectral changes with femtosecond resolution, researchers can elucidate the rates of intersystem crossing, vibrational cooling, and solvent relaxation, and how these are influenced by the bipyrazine ligand architecture.

Furthermore, techniques such as time-resolved infrared (TRIR) and time-resolved resonance Raman (TRRR) spectroscopy can provide invaluable structural information about the excited state. These methods can identify which specific ligand is the primary acceptor of the electron in the MLCT state and how the molecular geometry changes upon excitation. Understanding these structural dynamics is key to comprehending the reactivity of the excited state. Elucidating the non-radiative decay pathways that compete with the desired photochemical processes is another crucial aspect that can be addressed with these advanced spectroscopic tools, ultimately guiding the design of complexes with longer excited-state lifetimes and higher quantum yields.

Integration into Complex Artificial Photosynthetic Systems

The development of artificial photosynthetic systems that can convert solar energy into chemical fuels, such as hydrogen from water splitting or carbon-based fuels from CO₂ reduction, is a grand challenge in chemistry. The potent photo-oxidizing nature and favorable redox properties of [Ru(bpz)₃]²⁺ make it a highly promising photosensitizer component for such systems.

Future research will focus on integrating [Ru(bpz)₃]²⁺ into multicomponent assemblies for both water oxidation and CO₂ reduction. In the context of water splitting, the excited state of the ruthenium complex can initiate the process by accepting an electron from a water oxidation catalyst. The strong oxidizing power of the resulting Ru(III) species is a key advantage in driving the energetically demanding four-electron oxidation of water. Similarly, for CO₂ reduction, the reduced form of the complex, [Ru(bpz)₃]⁺, generated after reductive quenching of the excited state, can donate an electron to a CO₂ reduction catalyst.

A significant challenge and a major research avenue is the design of supramolecular structures or surface-immobilized systems where [Ru(bpz)₃]²⁺ is electronically coupled to catalytic centers. This can be achieved by covalently linking the photosensitizer to the catalyst via bridging ligands or by co-adsorbing them onto semiconductor surfaces. The goal is to facilitate efficient and directional electron transfer between the components, minimizing energy-wasting back-electron transfer reactions. The enhanced photostability of [Ru(bpz)₃]²⁺ compared to some organic photosensitizers is another key advantage for its long-term performance in these integrated systems.

Computational Design and Predictive Modeling of Ruthenium Bipyrazine Complexes

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool in the study of transition metal complexes. For [Ru(bpz)₃]²⁺, these methods offer a powerful means to predict and rationalize its electronic structure, photophysical properties, and reactivity, thereby guiding experimental efforts.

A key future direction is the use of high-level computational modeling to design novel bipyrazine ligands with tailored properties. By systematically modifying the ligand structure in silico, researchers can predict how changes in electronic and steric factors will affect the complex's absorption and emission spectra, redox potentials, and the energies of its excited states. This predictive capability can significantly accelerate the discovery of new complexes with enhanced performance for specific applications, reducing the need for time-consuming and resource-intensive trial-and-error synthesis.

Furthermore, computational modeling can provide deep mechanistic insights into the catalytic cycles involving [Ru(bpz)₃]²⁺. By calculating the energy profiles of proposed reaction pathways, it is possible to identify rate-determining steps and key intermediates. This information is crucial for understanding the factors that control catalytic efficiency and selectivity. The synergy between computational prediction and experimental validation will be a hallmark of future research in this area, enabling a more rational and efficient approach to the development of next-generation ruthenium bipyrazine complexes.

Computational MethodApplication in [Ru(bpz)₃]²⁺ Research
DFT (Density Functional Theory) Prediction of ground-state electronic structure, redox potentials, and reaction mechanisms.
TD-DFT (Time-Dependent DFT) Calculation of electronic absorption and emission spectra, and characterization of excited states.
Molecular Dynamics (MD) Simulation of the complex's behavior in solution and its interaction with other molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.